
5-Bromo-3-(4-methylanilino)indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as SU9516 and has been used as a potent inhibitor of various kinases, including CDK2 and CDK9.
作用机制
The mechanism of action of 5-Bromo-3-(4-methylanilino)indol-2-one involves the inhibition of various kinases, including CDK2 and CDK9. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to a disruption of the cell cycle and a decrease in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-3-(4-methylanilino)indol-2-one are largely dependent on the specific kinase that is being inhibited. In general, this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using 5-Bromo-3-(4-methylanilino)indol-2-one in lab experiments is its potency as a kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of kinases, making it a useful tool for investigating various cellular pathways. However, one limitation of using 5-Bromo-3-(4-methylanilino)indol-2-one is its potential for off-target effects. This compound may inhibit other kinases or cellular processes that are not the intended target, leading to unintended effects.
未来方向
There are several future directions for research involving 5-Bromo-3-(4-methylanilino)indol-2-one. One area of interest is the development of more selective kinase inhibitors that target specific pathways involved in cancer cell proliferation. In addition, there is a need to investigate the potential for combination therapies involving 5-Bromo-3-(4-methylanilino)indol-2-one and other kinase inhibitors. Finally, further research is needed to investigate the potential for using this compound as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, 5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties as a kinase inhibitor. This compound has shown promise as a tool for investigating various cellular pathways and as a potential therapeutic agent in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
合成方法
The synthesis of 5-Bromo-3-(4-methylanilino)indol-2-one involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 5-bromoindole-3-carboxaldehyde with 4-methylaniline in the presence of a base. The resulting product is then treated with a strong acid to yield 5-Bromo-3-(4-methylanilino)indol-2-one.
科学研究应用
5-Bromo-3-(4-methylanilino)indol-2-one has been widely used in scientific research for its ability to inhibit various kinases. This compound has been shown to be a potent inhibitor of CDK2 and CDK9, which are important regulators of the cell cycle. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been used in studies to investigate the role of kinases in cancer cell proliferation and differentiation.
属性
CAS 编号 |
57743-26-7 |
|---|---|
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC 名称 |
5-bromo-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI 键 |
DSKFGKWELDNZPC-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



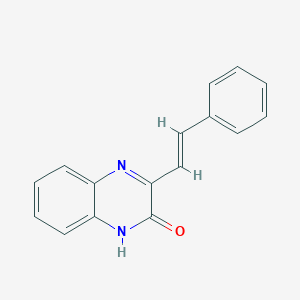
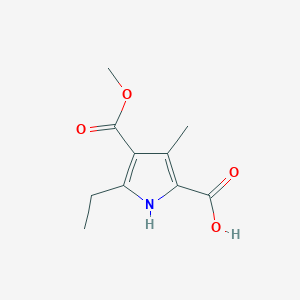
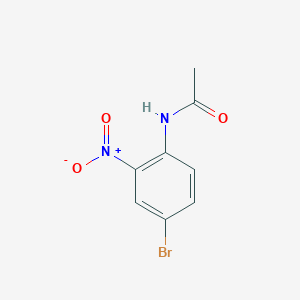

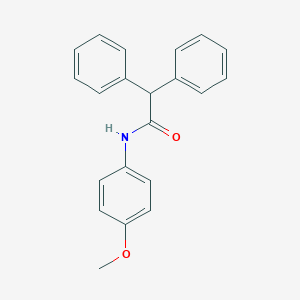
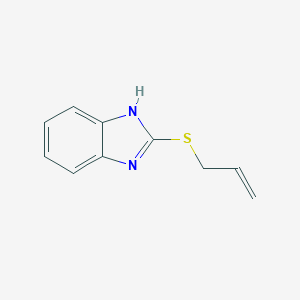
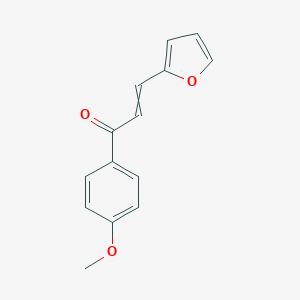
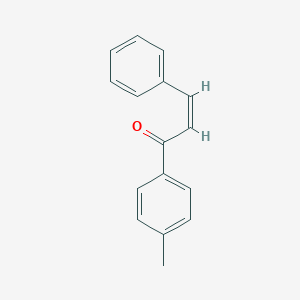
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

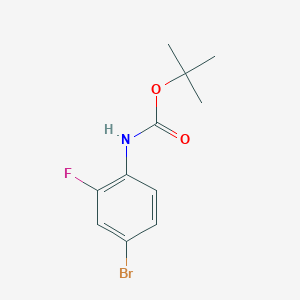
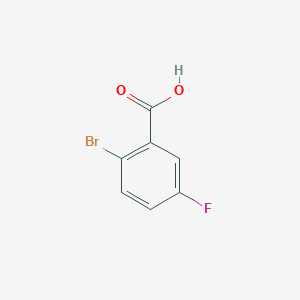

![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)